molecular formula C9H17Cl2N3S B2404700 2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride CAS No. 2253630-08-7

2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride

Cat. No.: B2404700
CAS No.: 2253630-08-7
M. Wt: 270.22
InChI Key: AKUCIGOHBGMPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride is a compound that features a pyrrolidine ring and a thiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets .

Preparation Methods

The synthesis of 2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine typically involves the construction of the pyrrolidine and thiazole rings from different cyclic or acyclic precursors. One common method includes the reaction of maleic anhydride with aromatic amines, followed by ring closure and functionalization . Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and thiazole rings allow the compound to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine can be compared with other compounds that contain pyrrolidine or thiazole rings:

    Pyrrolidine derivatives: These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.

    Thiazole derivatives: Examples include thiazole-based pyrrolidinones and isoindolinediones.

The uniqueness of 2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine lies in its combination of both pyrrolidine and thiazole rings, which allows it to interact with a broader range of biological targets and exhibit diverse biological activities.

Properties

IUPAC Name

2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.2ClH/c10-7-8(9-11-3-6-13-9)12-4-1-2-5-12;;/h3,6,8H,1-2,4-5,7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUCIGOHBGMPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.